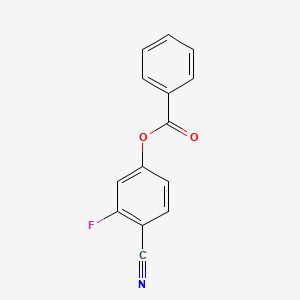

4-Cyano-3-fluorophenyl benzoate

CAS No.: 132797-22-9

Cat. No.: VC19111171

Molecular Formula: C14H8FNO2

Molecular Weight: 241.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 132797-22-9 |

|---|---|

| Molecular Formula | C14H8FNO2 |

| Molecular Weight | 241.22 g/mol |

| IUPAC Name | (4-cyano-3-fluorophenyl) benzoate |

| Standard InChI | InChI=1S/C14H8FNO2/c15-13-8-12(7-6-11(13)9-16)18-14(17)10-4-2-1-3-5-10/h1-8H |

| Standard InChI Key | LJXCFVJGBORMRW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-cyano-3-fluorophenyl benzoate, reflecting its esterified benzoic acid moiety and substituted phenyl ring. Its molecular formula is C₁₄H₈FNO₂, derived from the benzoate (C₇H₅O₂⁻) and 4-cyano-3-fluorophenyl (C₇H₃FN⁻) components . The molecular weight is calculated as 253.22 g/mol, consistent with analogues such as methyl 3-(4-cyano-3-fluorophenyl)benzoate (255.24 g/mol).

Structural Elucidation

The compound’s structure is defined by two aromatic rings: a benzoate group and a fluorinated, cyano-substituted phenyl ring. Key features include:

-

Ester linkage: The oxygen bridge connecting the benzoic acid and substituted phenyl groups.

-

Electron-withdrawing substituents: The -CN and -F groups at the 4- and 3-positions, respectively, which influence electronic distribution and reactivity .

The SMILES notation O=C(OC1=CC=C(C=C1)F)C2=CC=CC=C2C#N and InChIKey JDBLVXNRLZCJPA-UHFFFAOYSA-N (derived from analogous structures) provide unambiguous representations of its connectivity .

Spectroscopic Properties

While direct spectroscopic data for 4-cyano-3-fluorophenyl benzoate is scarce, related compounds offer benchmarks:

-

¹H NMR: Peaks near δ 8.0–7.2 ppm (aromatic protons), δ 4.3–3.9 ppm (ester oxygen proximity), and δ 1.3–0.9 ppm (alkyl chains in ester derivatives) .

-

¹³C NMR: Signals for carbonyl carbons (~δ 165–170 ppm), aromatic carbons (~δ 120–140 ppm), and nitrile carbons (~δ 115–120 ppm) .

-

IR Spectroscopy: Stretches at ~1720 cm⁻¹ (ester C=O), ~2230 cm⁻¹ (C≡N), and ~1250 cm⁻¹ (C-F).

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 4-cyano-3-fluorophenyl benzoate typically involves esterification or transesterification reactions, leveraging precursors like 4-cyano-3-fluorophenol and benzoyl chloride. Alternative pathways include:

-

Nucleophilic Aromatic Substitution (SNAr): Fluorine or cyano groups are introduced via halogen exchange or cyanation reactions.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling to attach substituents to the phenyl ring .

A representative synthesis is outlined below:

Step 1: Preparation of 4-Cyano-3-fluorophenol

-

React 3-fluoro-4-nitrophenol with KCN under acidic conditions to install the cyano group.

Step 2: Esterification with Benzoyl Chloride -

Combine 4-cyano-3-fluorophenol with benzoyl chloride in the presence of a base (e.g., pyridine) to form the ester.

Optimization Challenges

-

Regioselectivity: Ensuring precise placement of -CN and -F groups requires controlled reaction conditions.

-

Yield Improvement: Catalytic methods using Ni or Pd complexes enhance efficiency, as demonstrated in photosensitized organometallic catalysis .

Physicochemical Properties

Solubility and Stability

4-Cyano-3-fluorophenyl benzoate is minimally soluble in water due to its hydrophobic aromatic rings but dissolves readily in organic solvents like dichloromethane, THF, and acetone. Stability studies on analogues suggest moderate thermal stability (decomposition >200°C) and susceptibility to hydrolysis under strongly acidic or basic conditions.

Crystallographic Data

Although single-crystal X-ray data is unavailable, molecular modeling predicts a planar geometry with dihedral angles <10° between the aromatic rings, favoring π-π stacking interactions .

Applications in Industry and Research

Pharmaceutical Intermediates

The compound’s electron-deficient aromatic system makes it a valuable precursor in drug synthesis. For example:

-

Anticancer Agents: Analogues are used to develop kinase inhibitors targeting EGFR or VEGFR.

-

Antimicrobials: Fluorinated benzoates exhibit enhanced membrane permeability .

Materials Science

-

Polymer Additives: Incorporation into polyesters improves thermal resistance and optical properties.

-

Liquid Crystals: The -CN group enhances dipole moments, aiding mesophase stabilization.

Agrochemicals

Fluorinated benzoates serve as herbicides and pesticides due to their bioavailability and resistance to metabolic degradation .

Future Directions

Research gaps include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume